Comprehensive Technical Guide on 5-Ethyl-2(3H)-furanone: Chemical Properties, Synthesis, and Ecological Applications
Comprehensive Technical Guide on 5-Ethyl-2(3H)-furanone: Chemical Properties, Synthesis, and Ecological Applications
Executive Summary
5-Ethyl-2(3H)-furanone (CAS 2313-01-1), also known as 5-ethyl-3H-furan-2-one, is a highly volatile β,γ-unsaturated γ-lactone[1][2]. Structurally functioning as the ethyl homologue of α-angelica lactone, it features a five-membered furanone ring with a double bond situated between the C4 and C5 positions, and an ethyl substitution at C5[3]. This whitepaper provides a rigorous examination of its physicochemical properties, its evolutionary role as a defensive allomone in chemical ecology, and field-proven laboratory protocols for its synthesis and analytical characterization.
Physicochemical Profiling and Structural Dynamics
As an oxygenated heterocyclic compound, 5-ethyl-2(3H)-furanone exhibits a high vapor pressure, making it a potent volatile organic compound (VOC) with distinct olfactory percepts often characterized as spicy or herbaceous[4].
Chemically, the presence of the β,γ-double bond within the lactone ring makes this molecule kinetically active. Under strongly basic conditions or prolonged thermal stress, it is susceptible to isomerization into the thermodynamically more stable α,β-unsaturated form (5-ethyl-2(5H)-furanone) due to the stabilization provided by conjugation with the carbonyl group.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
| CAS Registry Number | 2313-01-1 | [2] |
| Molecular Formula | C6H8O2 | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Boiling Point | 254.9 ºC at 760 mmHg | [5] |
| Density | 1.066 g/cm³ | [5] |
| Flash Point | 99.9 ºC | [5] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Chemical Ecology: Divergent Defensive Signaling
In the realm of biological applications, 5-ethyl-2(3H)-furanone serves as a critical semiochemical. Research on the giant mesquite bug (Thasus neocalifornicus) reveals a fascinating stage-specific divergence in chemical defense mechanisms[6].
Mechanistic Causality: Nymphs, which are highly vulnerable to predation and form tight aggregations, secrete a defensive cocktail predominantly composed of 5-ethyl-2(3H)-furanone, (E)-2-hexenal, and 4-oxo-(E)-2-hexenal[6][7]. The evolutionary selection of 5-ethyl-2(3H)-furanone in nymphs is driven by a dual-function mechanism:
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High Volatility (Pheromone Action): Its rapid vaporization allows it to act as an immediate olfactory alarm signal, triggering rapid conspecific dispersal to evade localized threats[6].
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Electrophilicity (Allomone Action): The unsaturated lactone ring can act as a Michael acceptor, covalently binding to nucleophilic sites on predator proteins. This imparts moderate toxicity and deterrence against insectivorous predators such as mantids and ants[7].
Conversely, adult bugs utilize a completely different chemical profile (hexyl acetate and hexanal) because their predator guilds and looser aggregation behaviors require different dispersal kinetics[6].
Stage-specific divergent chemical signaling pathways in Thasus neocalifornicus.
Synthetic Pathways and Laboratory Protocols
The de novo synthesis of 5-ethyl-2(3H)-furanone is typically achieved via the acid-catalyzed cyclodehydration of 4-oxohexanoic acid[8]. Under controlled thermal and acidic conditions, the keto-acid undergoes intramolecular nucleophilic attack by the carboxylic oxygen onto the protonated ketone. This forms a cyclic hemiketal intermediate, which subsequently dehydrates to yield the β,γ-unsaturated lactone.
Protocol: Acid-Catalyzed Synthesis of 5-Ethyl-2(3H)-furanone
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Objective: To synthesize and isolate 5-ethyl-2(3H)-furanone from 4-oxohexanoic acid with high isomeric purity.
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Reagents: 4-Oxohexanoic acid (Precursor)[8], Anhydrous Toluene (Solvent), p-Toluenesulfonic acid (p-TsOH, Catalyst), Anhydrous Sodium Sulfate.
Step-by-Step Methodology:
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Reaction Setup: Dissolve 50 mmol of 4-oxohexanoic acid in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
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Catalysis: Add 2.5 mmol (5 mol%) of p-TsOH.
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Causality: The strong Brønsted acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of C4 and facilitating the intramolecular cyclization by the carboxylate hydroxyl group.
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Cyclodehydration: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water.
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Causality: Continuous physical removal of water drives the equilibrium toward the dehydrated lactone product via Le Chatelier's Principle, preventing the reverse hydrolysis reaction.
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Monitoring: Reflux for 4-6 hours until water ceases to collect. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
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Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL) to neutralize the p-TsOH and remove any unreacted starting acid. Wash with brine (30 mL) and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation to isolate the pure 5-ethyl-2(3H)-furanone.
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Validation & Quality Control (Self-Validating Step): Confirm the structure via ¹H-NMR. The diagnostic validation signal is the multiplet for the alkene proton at the C4 position, which clearly distinguishes it from saturated γ-caprolactone analogues.
Analytical Characterization (GC-MS)
Accurate identification of 5-ethyl-2(3H)-furanone in complex biological or environmental matrices relies on Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Kovats Retention Indices (RI)[1][4].
Table 2: GC-MS Kovats Retention Indices for 5-Ethyl-2(3H)-furanone
| Stationary Phase | Polarity | Kovats RI | Reference |
| OV-101 | Non-polar | 945 (Ethyl ester scale) | [4] |
| DB-5 | Slightly polar | 943 (Ethyl ester scale) | [4] |
| OV-1701 | Mid-polar | 969 (Ethyl ester scale) | [4] |
| Carbowax 20M / DB-Wax | Polar | 1684 - 1697 | [1][4] |
Analytical Protocol for Matrix Extraction and GC-MS:
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Extraction: For insect glandular secretions or plant volatiles, extract the target analytes using solid-phase microextraction (SPME) with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[6].
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Causality: SPME captures highly volatile lactones without solvent interference or thermal degradation of the matrix.
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-
Desorption: Thermally desorb the fiber in the GC injection port at 250 °C for 2 minutes in splitless mode.
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Chromatography: Utilize a polar column (e.g., DB-Wax, 30 m × 0.25 mm ID, 0.25 µm film thickness).
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Causality: Polar columns provide superior resolution for oxygenated heterocyclic compounds, preventing co-elution with non-polar hydrocarbon matrix components.
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-
Temperature Program: Initial temperature 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min).
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Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Identify the compound by matching the mass fragmentation pattern (characteristic loss of CO₂ and CO from the lactone ring) and comparing the experimental Kovats RI against the standard values (Table 2).
References
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[1] 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem - NIH. Source: nih.gov. 1
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[5] 2(3H)-Furanone,5-ethyl | CAS#:2313-01-1 | Chemsrc. Source: chemsrc.com.5
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[6] Adults and Nymphs Do Not Smell the Same: The Different Defensive Compounds of the Giant Mesquite Bug (Thasus neocalifornicus: Coreidae). Source: researchgate.net. 6
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[2] 5-ethyl-(3H)-furan-2-one - the NIST WebBook. Source: nist.gov. 2
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[4] ethylfuranone 2313-01-1 - Flavornet. Source: flavornet.org. 4
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[3] 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem - NIH. Source: nih.gov.3
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[7] Adults and Nymphs Do Not Smell the Same: The Different Defensive Compounds of the Giant Mesquite Bug. Source: researchgate.net. 7
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[8] Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives - SciELO. Source: scielo.br. 8
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- 1. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethylfuranone 2313-01-1 [flavornet.org]
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